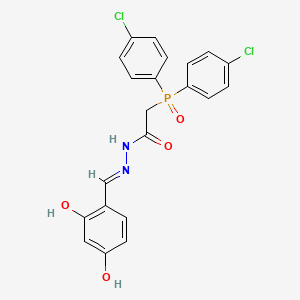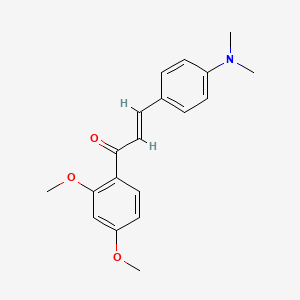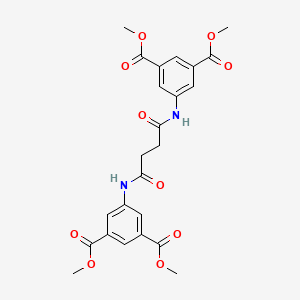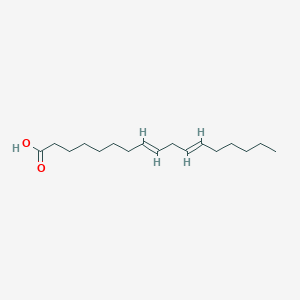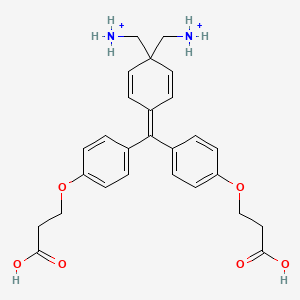
1-Ethyl-4,5-dihydro-1-(2-hydroxyethyl)-2-pentadecyl-1H-imidazoliumethyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetoxybenzoic acid, compound with 2-amino-2-methylpropionamide (1:1), typically involves the esterification of salicylic acid with acetic anhydride to form acetylsalicylic acid (aspirin). This is followed by a reaction with 2-amino-2-methylpropionamide under controlled conditions to form the final compound. The reaction conditions often include the use of a catalyst and maintaining a specific temperature and pH to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise control of reaction parameters, and purification steps to ensure the compound meets the required purity standards for commercial use.
Chemical Reactions Analysis
Types of Reactions
2-acetoxybenzoic acid, compound with 2-amino-2-methylpropionamide (1:1), undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using reducing agents to yield different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-acetoxybenzoic acid, compound with 2-amino-2-methylpropionamide (1:1), has various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in pain management and inflammation reduction.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-acetoxybenzoic acid, compound with 2-amino-2-methylpropionamide (1:1), involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the activity of enzymes involved in the inflammatory response, such as cyclooxygenase (COX). This inhibition reduces the production of pro-inflammatory mediators, leading to decreased inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
Acetylsalicylic acid (aspirin): A widely used analgesic and anti-inflammatory agent.
2-amino-2-methylpropionamide: A compound with potential biological activities.
Uniqueness
2-acetoxybenzoic acid, compound with 2-amino-2-methylpropionamide (1:1), is unique due to its combined structure, which may offer distinct pharmacological properties compared to its individual components. The combination of acetylsalicylic acid and 2-amino-2-methylpropionamide may enhance its therapeutic potential and reduce side effects.
Properties
CAS No. |
93857-12-6 |
|---|---|
Molecular Formula |
C24H50N2O5S |
Molecular Weight |
478.7 g/mol |
IUPAC Name |
2-(1-ethyl-2-pentadecyl-4,5-dihydroimidazol-1-ium-1-yl)ethanol;ethyl sulfate |
InChI |
InChI=1S/C22H45N2O.C2H6O4S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-22-23-18-19-24(22,4-2)20-21-25;1-2-6-7(3,4)5/h25H,3-21H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
InChI Key |
JGBVQNNMUYESIE-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=NCC[N+]1(CC)CCO.CCOS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



